molecular formula C26H23N5O8 B11558803 N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

Cat. No.: B11558803
M. Wt: 533.5 g/mol
InChI Key: PQCQEBPKYCWNDM-JVWAILMASA-N
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Description

N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, nitro, and hydrazinecarbonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of 4-hydroxybenzaldehyde with hydrazine derivatives to form hydrazones.

    Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents like nitric acid.

    Esterification and Amidation: Formation of ester and amide bonds through reactions with appropriate carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions where functional groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may possess different chemical and physical properties.

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C26H23N5O8

Molecular Weight

533.5 g/mol

IUPAC Name

N-[3-(4-hydroxyphenyl)-1-oxo-1-[(2E)-2-[(4-prop-2-enoxyphenyl)methylidene]hydrazinyl]propan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C26H23N5O8/c1-2-11-39-23-9-5-18(6-10-23)16-27-29-26(34)24(12-17-3-7-22(32)8-4-17)28-25(33)19-13-20(30(35)36)15-21(14-19)31(37)38/h2-10,13-16,24,32H,1,11-12H2,(H,28,33)(H,29,34)/b27-16+

InChI Key

PQCQEBPKYCWNDM-JVWAILMASA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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